molecular formula C8H6N4O2 B091132 4-(4-nitrophenyl)-4H-1,2,4-triazole CAS No. 16759-47-0

4-(4-nitrophenyl)-4H-1,2,4-triazole

Cat. No. B091132
CAS RN: 16759-47-0
M. Wt: 190.16 g/mol
InChI Key: ZERNWUNKACPDHD-UHFFFAOYSA-N
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Description

4-(4-nitrophenyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 4-nitrophenyl group attached to the triazole ring indicates the presence of a nitro functional group, which is known to confer certain electronic and physical properties to the molecule .

Synthesis Analysis

The synthesis of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives can be achieved through various methods. One approach involves a multicomponent reaction of aldehydes, nitroalkanes, and sodium azide, which has been found to be advantageous with the slow addition of nitroalkane and the presence of NaHSO3/Na2SO3 . Another method includes the reaction of 2-aryl-1-bromo-1-nitroethenes or 2-aryl-1,2-dibromo-2-nitroethanes with sodium azide in different solvents . Additionally, the mechanochemical treatment has been used to synthesize related compounds, demonstrating the versatility of synthetic approaches for triazole derivatives .

Molecular Structure Analysis

The molecular structure of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives has been characterized by various spectroscopic techniques and, in some cases, by single-crystal X-ray studies. The triazole ring and the nitro group form specific dihedral angles with the phenyl ring, which can influence the overall geometry and electronic properties of the molecule . The presence of substituents on the phenyl ring can significantly affect the molecular structure and, consequently, the physical and chemical properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives is influenced by the nitro group and the triazole ring. Nitration reactions have been studied, showing patterns of reactivity that resemble those of related heterocyclic compounds . The presence of the nitro group can also affect the luminescence properties of related rhenium complexes, indicating a high probability of non-radiative deactivation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(4-nitrophenyl)-4H-1,2,4-triazole derivatives are diverse and can be tailored by modifying the substituents on the phenyl ring. For instance, the introduction of a chlorine atom on the para position of the benzyl group has been shown to significantly improve bioactivity . The crystal structures of these compounds often exhibit π-π stacking interactions, which contribute to the crystal cohesion and may influence the material's properties . Furthermore, the nitro group can impact the thermal stability and detonation properties of energetic materials derived from triazole compounds .

Scientific Research Applications

Catalytic Reduction of 4-Nitrophenol

  • Scientific Field : Nanotechnology and Catalysis .
  • Application Summary : 4-Nitrophenol (4-NP) is used as a benchmark reaction to assess the activity of nanostructured materials . The catalytic reduction of 4-NP is considered a universally accepted model catalytic reaction .
  • Methods of Application : The reduction of 4-NP is performed in the presence of reducing agents and catalytic nanostructured materials . The reaction’s kinetic parameters are easily measured through UV–visible spectroscopic techniques .
  • Results or Outcomes : The catalytic reduction of 4-NP by nanostructured materials has been explored by thousands of researchers, leading to the synthesis of various efficient catalytic nanostructured materials .

Precursor in Medicinal Chemistry

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 4-(4-nitrophenyl)thiomorpholine, a compound similar to 4-(4-nitrophenyl)-4H-1,2,4-triazole, is used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
  • Methods of Application : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
  • Results or Outcomes : This compound has been widely used in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .

Chromogenic Beta-D-Glucosidase Substrate

  • Scientific Field : Biochemistry .
  • Application Summary : 4-Nitrophenyl-β-D-glucopyranoside, another compound related to 4-(4-nitrophenyl)-4H-1,2,4-triazole, acts as a chromogenic beta-D-glucosidase substrate used for the measurement of beta-glucosidase activity .
  • Methods of Application : This compound is used in research, biochemical enzyme assays, and in vitro diagnostic analysis .
  • Results or Outcomes : The use of this compound allows for the measurement of beta-glucosidase activity, which is important in various biochemical and diagnostic applications .

Safety And Hazards

4-Nitrophenol may cause skin and eye irritation and is poisonous by ingestion and moderately toxic by skin contact . Always handle such chemicals with appropriate safety measures.

properties

IUPAC Name

4-(4-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERNWUNKACPDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-nitrophenyl)-4H-1,2,4-triazole

CAS RN

16759-47-0
Record name 4-(4-Nitrophenyl)-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16759-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Cansız, M Koparır, A Demirdağ - Molecules, 2004 - mdpi.com
In this study appropriate hydrazide compounds, furan-2-carboxylic acid hydrazide (1) and phenylacetic acid hydrazide (2) were converted into 1,4‑substituted thiosemicarbazides 4a-e …
Number of citations: 178 www.mdpi.com
F Varmaghani, D Nematollahi… - Journal of The …, 2012 - iopscience.iop.org
Cyclic voltammetry results as a diagnostic technique for electrochemical oxidation of 4-(4-R-phenyl)-1, 2, 4-triazolidine-3, 5-diones (1-5) are reported and discussed. The results indicate …
Number of citations: 14 iopscience.iop.org
A Raimondi - 2012 - air.unimi.it
Three different classes of rhenium (I) compounds have been studied in this thesis. New luminescent complexes of general formula [Re2 (μ-X) 2 (CO) 6 (μ-pydz)] have been synthesized, …
Number of citations: 4 air.unimi.it
R Katikireddy, R Kakkerla, MPS Krishna… - Letters in Organic …, 2021 - ingentaconnect.com
5-(7-Methyl-2-propyl-1H-benzo[d]imidazol-5-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols (6a-i) have been synthesized from key intermediate 7-methyl-2-propyl-1H-benzo[d]imidazole-5- …
Number of citations: 1 www.ingentaconnect.com
AS Belapure - 2012 - trace.tennessee.edu
Pollution due to use of fossil fuels is a growing problem in today’s world. In recent years, chemical research has been focused on catalysis as the possible means of providing …
Number of citations: 1 trace.tennessee.edu
G Akyüz, M Emirik, BB Sökmen, E Menteşe - Russian Journal of …, 2022 - Springer
A new series of 5,6-dichloro-benzimidazoles containing thiophene ring derivatives of thiosemicarbazides and triazoles were designed, synthesized and characterized by spectral …
Number of citations: 2 link.springer.com
M Tenne, S Metz, I Münster, G Wagenblast… - …, 2013 - ACS Publications
Two series of heteroleptic platinum(II) carbene compexes of the type [Pt(C ∧ C*)(O ∧ O)] (O ∧ O = acetylacetonate) with C ∧ C* cyclometalated 4-phenyl-1,2,4-triazol-5-ylidene as well …
Number of citations: 43 pubs.acs.org
SV Prokopov, SV Kurbatova, VA Davankov… - Russian Journal of …, 2012 - Springer
Peculiarities of the chromatographic behavior of adamantylamidrazones and adamantyltriazoles on octadecyl silica gel and hypercrosslinked polystyrenes in the conditions of reverse …
Number of citations: 6 link.springer.com
JI Pengju - 2011 - academia.edu
The rate constants for the reactions of a variety of nucleophiles reacting with substituted benzyl chlorides in liquid ammonia (LNH3) have been determined. To fully interpret the …
Number of citations: 0 www.academia.edu
B Benaicha - 2017 - theses.hal.science
Le travail présenté dans ce manuscrit concerne la conception et les études magnéto-structurales de nouveaux systèmes de Fe(II) à transition de spin (TS), en particulier ceux faisant …
Number of citations: 6 theses.hal.science

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